molecular formula C5H7F3O5S B1616595 Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate CAS No. 61836-02-0

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate

Cat. No.: B1616595
CAS No.: 61836-02-0
M. Wt: 236.17 g/mol
InChI Key: QWFJZCGIJRHYDQ-UHFFFAOYSA-N
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Description

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate is an organic compound characterized by the presence of a trifluoromethyl group, a sulfonyl group, and an ethyl ester. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate has a wide range of applications in scientific research:

Future Directions

The future directions for research on Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate and similar compounds are likely to be influenced by their potential applications. For instance, fluorinated sulfones are currently being targeted for applications in next-generation lithium-ion battery electrolytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction conditions can help achieve consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (((trifluoromethyl)sulfonyl)oxy)acetate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate can be compared with other trifluoromethyl-containing compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O5S/c1-2-12-4(9)3-13-14(10,11)5(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFJZCGIJRHYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327329
Record name Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61836-02-0
Record name Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in the same way as described for TfO-CH2COOMe starting with ethylglycolate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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